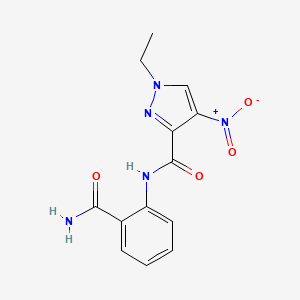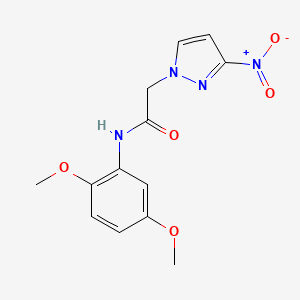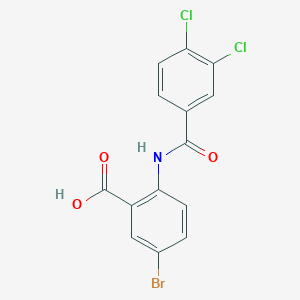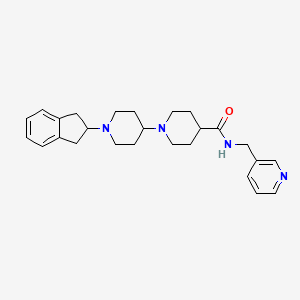
N-(2-carbamoylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, an ethyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-carbamoylphenyl hydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring. The nitro group is introduced through nitration reactions, and the carboxamide group is formed via amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents like dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
N-(2-carbamoylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- N-(2-carbamoylphenyl)-1-ethyl-4-amino-1H-pyrazole-3-carboxamide
- N-(2-carbamoylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-sulfonamide
Uniqueness
N-(2-carbamoylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a nitro group and a carboxamide group allows for a wide range of chemical transformations and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-ethyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-2-17-7-10(18(21)22)11(16-17)13(20)15-9-6-4-3-5-8(9)12(14)19/h3-7H,2H2,1H3,(H2,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRQLKGRQMLYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-methyl-2-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-5-propylthiophene-3-carboxylate](/img/structure/B6020883.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide](/img/structure/B6020889.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6020897.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide](/img/structure/B6020923.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B6020927.png)

![1-[4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6020934.png)
![N-(3-acetylphenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6020937.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B6020952.png)
![(Z)-N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide](/img/structure/B6020955.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6020960.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide](/img/structure/B6020961.png)
